molecular formula C21H16FN3O3S B2494621 1-((4-fluorobenzyl)oxy)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 868678-57-3

1-((4-fluorobenzyl)oxy)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2494621
CAS No.: 868678-57-3
M. Wt: 409.44
InChI Key: VWNGNGXWALTZAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 2-oxo-1,2-dihydropyridine core substituted with a 4-fluorobenzyloxy group at position 1 and a carboxamide linkage to a 4-methylbenzo[d]thiazol-2-yl moiety. The fluorobenzyl group may enhance lipophilicity and metabolic stability, while the benzothiazole moiety could contribute to π-π stacking interactions in binding pockets .

Properties

IUPAC Name

1-[(4-fluorophenyl)methoxy]-N-(4-methyl-1,3-benzothiazol-2-yl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O3S/c1-13-4-2-6-17-18(13)23-21(29-17)24-19(26)16-5-3-11-25(20(16)27)28-12-14-7-9-15(22)10-8-14/h2-11H,12H2,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWNGNGXWALTZAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CN(C3=O)OCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-((4-fluorobenzyl)oxy)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include various halogenated benzenes, thiazoles, and pyridines, along with catalysts and solvents to facilitate the reactions. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, employing large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

1-((4-Fluorobenzyl)oxy)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzyl or thiazolyl moieties, using reagents like halides or alkylating agents.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.

The major products formed from these reactions depend on the specific conditions and reagents used, often leading to a variety of functionalized derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. The dihydropyridine core is known for its ability to modulate various signaling pathways involved in cancer progression. For instance, studies have shown that derivatives of dihydropyridines can inhibit tumor growth by targeting specific oncogenic pathways .

Neuroprotective Effects

The incorporation of the benzo[d]thiazole moiety suggests that this compound may also have neuroprotective properties. Similar compounds have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Anti-inflammatory Properties

Compounds related to this structure have demonstrated anti-inflammatory effects in various models. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes, suggesting that this compound could be explored for its potential in treating inflammatory diseases .

Case Studies

Several studies have highlighted the potential applications of compounds with similar structures:

  • Anticancer Research : A study demonstrated that thiazole derivatives exhibited potent anticancer activity against various cancer cell lines, suggesting that modifications to the dihydropyridine structure could enhance efficacy .
  • Neuroprotective Studies : Research on similar dihydropyridine compounds indicated protective effects against oxidative stress in neuronal cells, supporting further investigation into the neuroprotective capabilities of this compound .
  • Inflammation Models : In vivo studies showed that thiazole-containing compounds reduced inflammation markers significantly in animal models, indicating their potential utility in developing anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of 1-((4-fluorobenzyl)oxy)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it could inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

The target compound’s dihydropyridine core differs from analogs in , which predominantly feature thiazolidinone or 1,2-benzothiazole backbones. For example:

  • N-[2-(4-Fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4d) replaces the dihydropyridine with a thiazolidinone ring.
  • N-(4-Oxo-2-phenyl-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamide (4a) lacks the fluorobenzyloxy group, instead incorporating a simple phenyl substituent.

Substituent Effects

  • Fluorine Substituents : The 4-fluorobenzyloxy group in the target compound contrasts with analogs like 4c (3-fluorophenyl) and 4d (4-fluorophenyl) . Fluorine’s position influences electronic effects (e.g., electron-withdrawing) and steric interactions.

Biological Activity

The compound 1-((4-fluorobenzyl)oxy)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic implications based on existing research.

Chemical Structure and Properties

This compound features a dihydropyridine core, which is often associated with various biological activities. The structural components include:

  • 4-Fluorobenzyl group : Known for enhancing lipophilicity and facilitating interactions with biological targets.
  • 4-Methylbenzo[d]thiazol-2-yl moiety : This thiazole derivative may contribute to the compound's bioactivity through specific receptor interactions.

Biological Activity Overview

Research indicates that compounds similar to 1-((4-fluorobenzyl)oxy)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide exhibit significant biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that this compound may possess anticancer properties, potentially through mechanisms involving the inhibition of specific cell cycle-related proteins such as cyclin-dependent kinases (CDKs) .
  • Neuroprotective Effects : The dihydropyridine framework is often linked to neuroprotective effects, making this compound a candidate for research in neurodegenerative diseases .
  • Anti-inflammatory Properties : Similar compounds have shown the ability to inhibit pro-inflammatory cytokines, indicating that this compound may also exhibit anti-inflammatory effects .

The mechanisms by which this compound exerts its biological effects are not fully elucidated but may include:

  • Enzyme Inhibition : The compound may act on enzymes involved in inflammatory pathways or cancer progression.
  • Receptor Modulation : Interaction with specific receptors could alter signaling pathways relevant to tumor growth or neurodegeneration.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of 1-((4-fluorobenzyl)oxy)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide:

Table 1: Summary of Biological Activities of Related Compounds

Compound NameActivity TypeModel/Assay UsedKey Findings
Compound AAntitumorMDA-MB-231 cell lineSelective cytotoxicity against tumor cells .
Compound BAnti-inflammatoryGuinea pig modelReduced TNF-alpha levels significantly .
Compound CNeuroprotectiveMouse model of neurodegenerationImproved cognitive function in treated subjects .

Notable Research Findings

A study highlighted the anticancer potential of structurally similar compounds through their ability to inhibit CDK activity, which is crucial for cell cycle regulation. Furthermore, compounds with similar scaffolds have been shown to possess favorable pharmacokinetic properties, enhancing their therapeutic viability .

Q & A

Q. What are the critical steps and optimization strategies for synthesizing 1-((4-fluorobenzyl)oxy)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide?

The synthesis involves multi-step reactions, including:

  • Benzothiazole ring formation : Cyclization of 2-aminothiophenol derivatives under controlled conditions (e.g., solvent: THF, temperature: 190–232°C) .
  • Dihydropyridine core assembly : Condensation reactions with fluorobenzyl ethers, requiring precise stoichiometric ratios and anhydrous conditions .
  • Carboxamide coupling : Amide bond formation via activating agents like EDCl/HOBt, monitored by TLC and purified via column chromatography .
    Optimization: Reaction yields (60–93%) depend on solvent polarity (e.g., ethanol vs. THF), temperature gradients, and purification methods (e.g., recrystallization vs. flash chromatography) .

Q. Which spectroscopic and analytical methods are essential for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry of the fluorobenzyl and benzothiazole moieties. Aromatic protons typically appear at δ 7.2–8.5 ppm, while carbonyl carbons resonate at ~170 ppm .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+^+ at m/z 425.9) .
  • IR Spectroscopy : Stretching frequencies for C=O (1680–1720 cm1^{-1}) and N-H (3300 cm1^{-1}) confirm functional groups .

Q. What preliminary biological screening assays are recommended for this compound?

  • Enzyme Inhibition Assays : Measure IC50_{50} values against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays .
  • Antimicrobial Testing : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at concentrations of 10–100 µg/mL .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–50 µM) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Core Modifications : Compare analogs with substituents at the dihydropyridine C-4 position (e.g., methyl vs. trifluoromethyl) to assess impact on kinase binding .
  • Benzothiazole Substitutions : Test derivatives with halogens (Cl, Br) or methoxy groups at the 4-methyl position to evaluate steric/electronic effects on IC50_{50} .
  • Fluorobenzyl Optimization : Replace 4-fluorobenzyl with 2,4-difluorobenzyl to study enhanced lipophilicity and blood-brain barrier penetration .
    Data Analysis: Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to target pockets .

Q. What experimental strategies resolve contradictions in reported biological activities?

  • Dose-Response Reproducibility : Replicate enzyme inhibition assays across labs using standardized protocols (e.g., ATP concentration fixed at 100 µM) .
  • Off-Target Profiling : Screen against unrelated targets (e.g., GPCRs) to rule out nonspecific binding .
  • Metabolite Analysis : Incubate compound with liver microsomes to identify active/inactive metabolites contributing to discrepancies .

Q. How can solubility and bioavailability challenges be addressed in preclinical studies?

  • Formulation Strategies : Use co-solvents (e.g., PEG-400) or cyclodextrin complexes to enhance aqueous solubility (>50 µg/mL) .
  • Prodrug Design : Synthesize ester or phosphate derivatives to improve intestinal absorption, followed by enzymatic hydrolysis in vivo .
  • Pharmacokinetic Profiling : Conduct IV/PO dosing in rodents to calculate AUC, Cmax_{max}, and half-life, optimizing dosing regimens .

Methodological Notes

  • Contradiction Handling : Conflicting IC50_{50} values may arise from assay protocols (e.g., ATP concentration variance). Standardize using commercial kinase assay kits .
  • Advanced SAR : Prioritize substitutions at the benzothiazole 4-position for maximal activity modulation .
  • In Vivo Testing : Use xenograft models (e.g., nude mice) with bioluminescent tumor tracking to assess efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.